molecular formula C19H22FN3O3 B13806307 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide

1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide

Cat. No.: B13806307
M. Wt: 359.4 g/mol
InChI Key: IIKFELJFJNUCTD-UHFFFAOYSA-N
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Description

1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide is a complex organic compound that features a unique combination of functional groups, including a fluoro-phenyl group, a ureido group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the ureido group: This can be achieved by reacting an isocyanate with an amine.

    Introduction of the fluoro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Cyclohexanecarboxylic acid formation: This can be synthesized through a series of reactions including hydrogenation and carboxylation.

    Attachment of the furan-2-ylmethyl group: This step may involve a coupling reaction using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ureido group can be reduced to form amines.

    Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide involves its interaction with specific molecular targets. The fluoro-phenyl group can enhance binding affinity to certain receptors, while the ureido group can form hydrogen bonds with target proteins. The furan-2-ylmethyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Chloro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
  • 1-[3-(4-Methyl-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
  • 1-[3-(4-Nitro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide

Uniqueness

1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide is unique due to the presence of the fluoro-phenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluoro group can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H22FN3O3/c20-14-6-8-15(9-7-14)22-18(25)23-19(10-2-1-3-11-19)17(24)21-13-16-5-4-12-26-16/h4-9,12H,1-3,10-11,13H2,(H,21,24)(H2,22,23,25)

InChI Key

IIKFELJFJNUCTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCC2=CC=CO2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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